molecular formula C21H16FN3O5S B2654112 2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 900012-87-5

2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2654112
CAS No.: 900012-87-5
M. Wt: 441.43
InChI Key: NNRJTWWGUGDSLK-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S/c1-14-6-9-17(12-18(14)22)24-21(26)23(13-15-7-10-16(11-8-15)25(27)28)19-4-2-3-5-20(19)31(24,29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRJTWWGUGDSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-fluoro-4-methylphenyl group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the 4-nitrobenzyl group: This can be done through alkylation reactions using nitrobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluoro-4-methylphenyl)-4-(4-aminobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
  • 2-(3-chloro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to the presence of both the fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a benzo-thiadiazine core with multiple substituents that may influence its biological properties. The presence of a fluoro group and a nitro group are particularly noteworthy as these functional groups can affect the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of several thiadiazine derivatives that demonstrated potent antimicrobial effects, suggesting that the target compound may share similar properties .

Anticancer Activity

Thiadiazine derivatives have also been investigated for their anticancer potential. The mechanisms often involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example, studies have shown that certain thiadiazines can inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis . The target compound's structural features may enhance its ability to act as an MMP inhibitor.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazines are well-documented. Compounds from this class have been reported to reduce inflammation through various pathways, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The presence of nitro and fluoro substituents in the target compound could potentially enhance these effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation: The compound may interact with specific receptors or proteins in cells, altering their activity and leading to therapeutic effects.
  • Reactive Oxygen Species (ROS) Modulation: Some thiadiazines can modulate oxidative stress levels within cells, contributing to their anticancer and antimicrobial properties.

Study 1: Antimicrobial Activity

In a recent study examining various thiadiazine derivatives, the compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiadiazine derivatives. The target compound was tested against human cancer cell lines and exhibited dose-dependent cytotoxicity, particularly in breast cancer cells. The study concluded that the mechanism involved apoptosis induction through caspase activation .

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